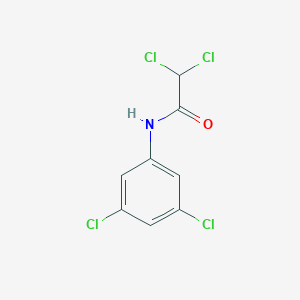
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,2,3’,5’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties compared to the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2,2,3’,5’-tetrachloro- typically involves the chlorination of acetanilide. One common method involves the reaction of acetanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of Acetanilide, 2,2,3’,5’-tetrachloro- follows similar principles but on a larger scale. The process involves the use of large reactors where acetanilide is chlorinated using chlorine gas. The reaction mixture is then purified through various techniques such as recrystallization and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2,2,3’,5’-tetrachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetanilide derivatives.
Oxidation Reactions: Products include chlorinated benzoic acids and other oxidation products.
Reduction Reactions: Products include partially or fully dechlorinated acetanilide derivatives.
Aplicaciones Científicas De Investigación
Acetanilide, 2,2,3’,5’-tetrachloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2,2,3’,5’-tetrachloro- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms enhances its reactivity and ability to form strong interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2,2’,4’,5’-Tetrachloroacetanilide: Another chlorinated derivative with different chlorine substitution patterns.
2,2’,3’,4’-Tetrachloroacetanilide: Similar structure but with chlorine atoms at different positions.
Uniqueness
Acetanilide, 2,2,3’,5’-tetrachloro- is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
17641-00-8 |
|---|---|
Fórmula molecular |
C8H5Cl4NO |
Peso molecular |
272.9 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-1-5(10)3-6(2-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
Clave InChI |
SSDPYDABCUKLMX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Key on ui other cas no. |
17641-00-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















